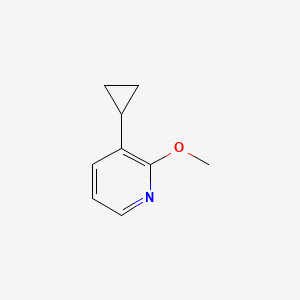

3-Cyclopropyl-2-methoxypyridine

Description

Contextualization of Pyridine (B92270) Chemistry in Modern Organic Synthesis and Functional Group Transformations

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. globalresearchonline.net This substitution has profound implications for the molecule's physical and chemical properties, making the pyridine ring a cornerstone in modern organic synthesis. The nitrogen atom's lone pair of electrons does not participate in the aromatic system, rendering pyridine basic and capable of acting as a polar, aprotic solvent miscible with a wide range of solvents. globalresearchonline.net In synthetic chemistry, pyridine and its derivatives are not merely solvents but are pivotal reagents and catalysts. globalresearchonline.netsarchemlabs.com They are utilized in a variety of functional group transformations, including esterification and amidation reactions, where they act as base catalysts. sarchemlabs.com The unique electronic nature of the pyridine ring, characterized by an electron-poor system, influences its reactivity in C-H functionalization, a field of growing importance for creating complex molecules efficiently. rsc.orgrsc.org

The versatility of pyridine chemistry is further demonstrated by its presence in numerous FDA-approved drugs, where the pyridine scaffold is selected for its ability to modulate physicochemical properties and enhance pharmacokinetic profiles through interactions like hydrogen bonding. nih.gov The development of synthetic methodologies, such as multicomponent condensations, cycloadditions, and C-H functionalization, continually expands the toolbox for chemists to access novel pyridine-based structures. acs.orgmdpi.com

Strategic Importance of Highly Functionalized Pyridines as Synthetic Scaffolds in Chemical Research

Highly functionalized pyridines are of immense strategic importance, serving as versatile building blocks for the construction of complex molecular architectures. lifechemicals.com Their utility spans medicinal chemistry, materials science, and agrochemicals. lifechemicals.comtandfonline.com The pyridine nucleus is a common feature in many essential medicines, including anticancer, antiviral, and anti-inflammatory agents, highlighting its role as a privileged scaffold in drug discovery. sarchemlabs.comnih.govresearchgate.net The ability to introduce a wide array of substituents onto the pyridine ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. nih.gov

The development of efficient and regioselective methods for synthesizing polysubstituted pyridines remains a significant focus of organic chemistry research. rsc.orgmdpi.comnih.gov Strategies like transition metal-catalyzed cross-coupling reactions, C–H activation, and novel cascade reactions have emerged as powerful tools to create chemical diversity around the pyridine core. nih.govacs.orgrsc.org These advanced synthetic methods provide access to novel chemical entities that can be screened for a wide range of biological activities, from potential treatments for multidrug-resistant (MDR) strains to new materials with specific electronic properties. rsc.orgnih.gov The strategic incorporation of functional groups on the pyridine scaffold is thus a key element in designing molecules with desired functions.

Historical Overview of Academic Investigations on 3-Cyclopropyl-2-methoxypyridine and Structurally Related Pyridine Systems

Direct academic literature detailing the historical investigation specifically of this compound is limited. However, its structural components—the cyclopropyl (B3062369) group and the 2-methoxypyridine (B126380) core—are subjects of considerable research, providing a contextual framework for its academic importance. The compound is identified by the CAS Number 1414870-59-9. achemblock.combldpharm.com

Properties of this compound

| Property | Value | Reference |

| CAS Number | 1414870-59-9 | achemblock.combldpharm.com |

| Molecular Formula | C₉H₁₁NO | achemblock.combldpharm.com |

| Molecular Weight | 149.19 | achemblock.com |

| Purity | 95% | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

Investigations into structurally related pyridine systems have a richer history. Research into 2-methoxypyridine (CAS 1628-89-3) and its derivatives has explored their synthesis and properties. chemfish.comsigmaaldrich.com For instance, the synthesis of 2-methoxypyridine-3-carbonitriles was reported as early as 1993 through the condensation of propanedinitrile with enals or enones. url.edu More recent studies have focused on the synthesis and characterization of complex 2-methoxypyridine derivatives, investigating their potential as cytotoxic agents and their liquid crystalline and photo-physical properties. researchgate.netmdpi.com

The synthesis of methoxypyridine scaffolds has been a key step in the development of novel therapeutic agents. For example, the preparation of 6-bromo-2-methoxy-3-aminopyridine was a crucial intermediate step in synthesizing methoxypyridine-derived gamma-secretase modulators, which are of interest in Alzheimer's disease research. nih.gov This highlights the synthetic utility of building blocks like substituted 2-methoxypyridines. The development of corticotropin-releasing factor-1 receptor antagonists also involved complex pyridinone structures derived from related starting materials. researchgate.net The presence of the cyclopropyl moiety is also significant, as seen in compounds like (2S)-3-cyclopropyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid (CAS 214750-76-2), indicating its use in constructing complex chiral molecules. sigmaaldrich.com

Scope and Objectives of Current and Future Academic Research Focus on this compound

The future academic research on this compound is likely to be driven by the broader trends in pyridine chemistry, focusing on synthetic innovation and application-oriented discovery. A primary objective will be the development of more efficient and sustainable synthetic routes to this and related highly substituted pyridines. This includes advancing direct C-H functionalization techniques to avoid the need for pre-functionalized starting materials, which is a major goal in modern organic chemistry. rsc.orgrsc.org Exploring metal-free catalytic systems, such as the [3+3] annulation strategies, represents another promising avenue for sustainable synthesis. mdpi.com

A major scope of future research will undoubtedly be the exploration of this compound as a scaffold in medicinal chemistry. Given that functionalized pyridines are central to drugs targeting a wide array of diseases, this compound represents a novel building block for creating new chemical entities. globalresearchonline.nettandfonline.com Research could focus on designing and synthesizing libraries of compounds derived from this scaffold for screening against various biological targets, including those implicated in cancer, infectious diseases (especially MDR strains), and neurological disorders. nih.govnih.gov The introduction of the methoxypyridine motif has been shown to improve drug-like properties such as activity and solubility in other molecular frameworks. nih.gov

Furthermore, the unique electronic and steric properties conferred by the cyclopropyl and methoxy (B1213986) groups could be exploited in the field of materials science. Pyridine derivatives are used as ligands for transition metals and in the construction of functional materials. rsc.org Future work might investigate the coordination chemistry of this compound and the properties of its metal complexes or its potential incorporation into organic electronic materials.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-methoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-11-9-8(7-4-5-7)3-2-6-10-9/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSKZCNWABUOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298027 | |

| Record name | Pyridine, 3-cyclopropyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414870-59-9 | |

| Record name | Pyridine, 3-cyclopropyl-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-cyclopropyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclopropyl 2 Methoxypyridine

Retrosynthetic Analysis of the 3-Cyclopropyl-2-methoxypyridine Structural Motif

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org The goal is to simplify the structure and identify potential synthetic routes by breaking bonds and identifying reliable chemical transformations in reverse. wikipedia.orgamazonaws.com

For this compound, two primary retrosynthetic disconnections are most logical:

C3-Cyclopropyl Bond Disconnection: The most evident disconnection is the carbon-carbon bond between the pyridine (B92270) ring's C-3 position and the cyclopropyl (B3062369) moiety. This approach simplifies the target into a 2-methoxypyridine (B126380) functionalized at the 3-position (e.g., with a halogen) and a cyclopropyl source. This strategy relies on well-established transition-metal-catalyzed cross-coupling reactions to form the C-C bond in the forward synthesis.

Pyridine Ring Disconnection: A more fundamental approach involves breaking down the substituted pyridine ring itself. This strategy considers the entire substituted ring as the final objective of a ring-formation reaction. advancechemjournal.com Precursors for this approach would be acyclic compounds containing the necessary fragments to form the 2-methoxy and 3-cyclopropyl substituents during the cyclization process. This could involve cycloaddition or multicomponent condensation reactions. advancechemjournal.com

These two approaches form the basis for the synthetic strategies discussed in the subsequent sections. The first approach builds the pyridine core first and then attaches the cyclopropyl group, while the second constructs the ring with the cyclopropyl group already incorporated into one of the precursors.

Pyridine Ring Formation Strategies Leading to this compound Precursors

The formation of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this essential scaffold. acsgcipr.orgosi.lv For precursors to this compound, these strategies must accommodate the eventual or concurrent introduction of substituents at the C-2 and C-3 positions.

Cycloaddition reactions offer a powerful and atom-economical way to form multiple chemical bonds in a single step, making them highly effective for constructing cyclic systems like pyridine. nih.gov

[2+2+2] Cycloaddition: This transition-metal-catalyzed reaction typically involves the cyclotrimerization of alkynes and a nitrile to form a substituted pyridine. nih.gov By carefully selecting the alkyne and nitrile starting materials, a specific substitution pattern can be achieved. This method is a fascinating tool for the de novo construction of pyridine rings under mild conditions. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction can be employed to form a six-membered ring, which can then be aromatized to yield a pyridine. Inverse-electron-demand Diels-Alder reactions are particularly successful, often using an electron-poor diene system like a 1,2,4-triazine. acsgcipr.org The initial cycloadduct typically extrudes a small molecule (e.g., N₂) to form a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. acsgcipr.org Vinylallenes have also been shown to combine with sulfonyl cyanides in [4+2] cycloadditions to generate pyridine products. acs.org

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| [2+2+2] Cycloaddition | Alkynes + Nitrile | Transition Metal (e.g., Co, Rh) | Substituted Pyridine | nih.gov |

| [4+2] Diels-Alder | 1,2,4-Triazine + Enamine | Thermal | Dihydropyridine (aromatizes) | acsgcipr.org |

| [4+2] Diels-Alder | Vinylallene + Sulfonyl Cyanide | Thermal or Base | Substituted Pyridine | acs.org |

| [5+1] Cycloaddition | N-tosyl vinylaziridines + Difluoroalkyl halides | Visible-light photoredox catalyst | Substituted Pyridine | organic-chemistry.org |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. bohrium.comnih.gov They are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. bohrium.comresearchgate.net

The Hantzsch Pyridine Synthesis is a classic example of an MCR, typically a four-component reaction of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized. taylorfrancis.com Modern variations of MCRs provide access to a wide array of highly substituted pyridines. rsc.orgrsc.org These reactions often utilize various catalysts, including metal catalysts and nanocatalysts, and can sometimes be performed under solvent-free or green conditions. bohrium.comrsc.org By choosing appropriate starting materials, such as a β-dicarbonyl compound, an unsaturated ketone, and an ammonia source, it is possible to construct pyridine rings with specific substitution patterns relevant to this compound precursors. taylorfrancis.com

| MCR Name/Type | Typical Reactants | Key Feature | Reference |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate | taylorfrancis.com |

| Bohlmann–Rahtz Synthesis | Enamines, Propargyl ketones | Synthesis of trisubstituted pyridines | researchgate.net |

| Domino Cyclization | Various starting materials | Multiple bond-forming steps in one pot | organic-chemistry.org |

| Nanocatalyst-mediated MCR | Aldehydes, Malononitrile, etc. | Use of nanocatalysts (e.g., ZnO, ZrO₂) for efficiency | rsc.org |

Introduction of the Cyclopropyl Moiety at Specific Pyridine Positions

Once a suitable pyridine precursor is obtained, or as part of a convergent strategy, the cyclopropyl group must be introduced. This can be achieved either by direct functionalization of a C-H bond or, more commonly, through the coupling of a pre-functionalized pyridine.

The direct functionalization of pyridine C-H bonds is challenging due to the electronic deficiency of the ring, which makes it resistant to electrophilic attack. researchgate.net The C-3 position is particularly difficult to functionalize selectively. researchgate.netnih.gov

However, recent advances have utilized an "umpolung" strategy, which reverses the normal reactivity of the pyridine ring. This involves a dearomatization-rearomatization sequence via Zincke imine intermediates . nih.govnih.gov In this process, the pyridine is activated (e.g., with a 2,4-dinitrophenyl group), followed by ring-opening with a secondary amine to form a Zincke imine. This acyclic intermediate can then undergo highly regioselective functionalization at the position corresponding to C-3 of the original pyridine before ring-closing and rearomatization. nih.govnih.govresearchgate.net While this method has been successfully demonstrated for halogenation and other modifications, its application for direct cyclopropylation would represent a novel extension of this methodology. nih.govnih.gov

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds and are ideally suited for introducing a cyclopropyl group onto a pyridine ring. rsc.org

The Suzuki-Miyaura coupling is the most frequently used C-C bond-forming reaction in pharmaceutical discovery. rsc.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., boronic acid or ester) with an organic halide or triflate. youtube.com To synthesize this compound, this strategy would involve:

Synthesis of a 3-halo-2-methoxypyridine (e.g., 3-bromo-2-methoxypyridine).

Coupling with a cyclopropylboron reagent, such as cyclopropylboronic acid or potassium cyclopropyltrifluoroborate, in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine ligand), and a base. rsc.orgacs.org

The high functional group tolerance and the commercial availability of various cyclopropylboron reagents make the Suzuki-Miyaura coupling a highly reliable and attractive route. researchgate.netnih.gov Other cross-coupling reactions, such as the Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent), could also be employed for this transformation.

| Cross-Coupling Reaction | Coupling Partners | Catalyst System | Key Advantage | Reference |

| Suzuki-Miyaura | 3-Halo-2-methoxypyridine + Cyclopropylboronic acid/ester | Pd catalyst, phosphine ligand, base | High functional group tolerance, mild conditions | rsc.orgyoutube.com |

| Negishi | 3-Halo-2-methoxypyridine + Cyclopropylzinc reagent | Pd or Ni catalyst | High reactivity of organozinc reagent | organic-chemistry.org |

| Stille | 3-Halo-2-methoxypyridine + Cyclopropylstannane | Pd catalyst | Tolerant of many functional groups | N/A |

Nucleophilic Addition and Subsequent Cyclization Approaches to the Cyclopropane (B1198618) Ring

The formation of the cyclopropane ring at the 3-position of the pyridine core can be achieved through methods that involve a nucleophilic addition followed by an intramolecular cyclization. A common strategy is the Corey-Chaykovsky reaction, which utilizes sulfur ylides.

One plausible pathway involves the reaction of a 3-formylpyridine derivative with a sulfur ylide, such as dimethylsulfoxonium methylide. The reaction proceeds via the initial nucleophilic addition of the ylide to the carbonyl group of the aldehyde, forming a betaine intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution, where the negatively charged oxygen attacks the carbon bearing the sulfonium group, leading to the formation of an epoxide. However, for the synthesis of a cyclopropane ring, a related reaction involving an α,β-unsaturated carbonyl precursor is typically employed.

For the synthesis of a 3-cyclopropylpyridine, a precursor such as 3-(1-propenyl)-pyridine could be subjected to cyclopropanation. A more direct approach for building the cyclopropyl group via nucleophilic addition and cyclization would involve a Michael-initiated ring closure (MIRC). This would typically start with a pyridine derivative containing a Michael acceptor at the 3-position. For instance, a compound like (E)-3-(2-nitrovinyl)pyridine could react with a nucleophile that also contains a leaving group, facilitating a subsequent intramolecular cyclization to form the cyclopropane ring.

A well-established method for cyclopropanation that follows a nucleophilic addition-cyclization mechanism is the reaction of α,β-unsaturated ketones with sulfur ylides. In the context of synthesizing this compound, a precursor such as 2-methoxy-3-cinnamoylpyridine could be treated with dimethylsulfoxonium methylide. The reaction is initiated by the 1,4-conjugate addition of the ylide to the enone system, forming an enolate intermediate. This is followed by an intramolecular SN2 reaction where the enolate attacks the carbon bearing the sulfonium group, displacing dimethyl sulfoxide and forming the cyclopropane ring. mdpi.comnih.govmdpi.com

| Reagent/Precursor | Reaction Type | Key Intermediate | Product | Ref. |

| 2-Methoxy-3-cinnamoylpyridine & Dimethylsulfoxonium methylide | Corey-Chaykovsky | Enolate | 1-(2-methoxypyridin-3-yl)-2-phenylcyclopropyl)ethan-1-one | mdpi.comnih.govmdpi.com |

| α,β-unsaturated ester with a γ-leaving group & Nucleophile | MIRC | Carbanion | Substituted cyclopropane |

Stereoselective Cyclopropylation Methodologies

Achieving stereoselectivity in the formation of the cyclopropane ring is a significant aspect of modern organic synthesis, particularly when chiral centers are desired. For the synthesis of this compound, if chiral derivatives are targeted, stereoselective cyclopropylation methods are essential.

Transition-metal catalyzed cyclopropanation reactions using diazo compounds are powerful tools for stereoselective synthesis. wikipedia.org For instance, the reaction of a 3-vinylpyridine derivative with a diazoalkane in the presence of a chiral transition-metal catalyst, such as those based on rhodium, copper, or palladium, can lead to the enantioselective formation of the cyclopropane ring. The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center. wikipedia.org

Enzymatic approaches have also emerged as a powerful strategy for stereoselective cyclopropanation. Hemoproteins can catalyze carbene transfer reactions from pyridotriazoles to a variety of olefins with high stereoselectivity. wpmucdn.comnih.gov This biocatalytic method can provide access to optically active pyridine-functionalized cyclopropanes. wpmucdn.comnih.gov

Another approach to diastereoselective cyclopropanation involves the use of chiral auxiliaries. For example, pyridinium (B92312) ylides bearing a chiral auxiliary like an 8-phenylmenthyl ester group can react with Michael acceptors to afford activated cyclopropanes with high diastereoselectivity. researchgate.net

| Method | Catalyst/Auxiliary | Substrate | Key Feature | Ref. |

| Transition-Metal Catalysis | Chiral Rhodium or Copper complexes | 3-Vinylpyridine derivative + Diazoalkane | Enantioselective carbene transfer | wikipedia.org |

| Biocatalysis | Engineered Hemoproteins | Pyridotriazole + Olefin | High enantio- and diastereo-selectivity | wpmucdn.comnih.gov |

| Chiral Auxiliary | 8-Phenylmenthyl ester | Pyridinium ylide + Michael acceptor | Diastereoselective cyclopropanation | researchgate.net |

Methodologies for Introducing the Methoxy (B1213986) Group

The introduction of the methoxy group at the C-2 position of the pyridine ring is a crucial step in the synthesis of the target molecule. This can be achieved through several strategies, primarily involving nucleophilic substitution or alkylation of a hydroxyl intermediate.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Methoxylation

Nucleophilic aromatic substitution (SNAr) is a common method for introducing nucleophiles onto an aromatic ring, particularly for electron-deficient heterocycles like pyridine. To introduce a methoxy group at the 2-position, a suitable precursor is a 2-halopyridine, most commonly 2-chloropyridine or 2-fluoropyridine. The reaction involves the treatment of the 2-halopyridine with a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent like methanol or a polar aprotic solvent.

The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of other substituents on the ring. Halogens at the 2- and 4-positions are more readily displaced than those at the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The presence of electron-withdrawing groups on the pyridine ring can further enhance the rate of SNAr reactions. nih.gov

In the synthesis of this compound, a 3-cyclopropyl-2-chloropyridine intermediate would be reacted with sodium methoxide.

| Substrate | Reagent | Conditions | Product | Ref. |

| 3-Cyclopropyl-2-chloropyridine | Sodium methoxide | Methanol, heat | This compound | nih.gov |

| 2-Fluoropyridine derivative | Sodium methoxide | Methanol | 2-Methoxypyridine derivative | nih.gov |

Alkylation Reactions of Hydroxypyridine Intermediates (e.g., Mitsunobu reaction)

An alternative to SNAr is the alkylation of a 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) intermediate. A versatile and widely used method for this transformation is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of configuration if a chiral center is present. organic-chemistry.org

In this context, a 3-cyclopropyl-2-hydroxypyridine intermediate would be treated with methanol in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the deprotonated hydroxypyridine to form the desired 2-methoxy derivative.

| Substrate | Reagents | Key Intermediate | Product | Ref. |

| 3-Cyclopropyl-2-hydroxypyridine | Methanol, PPh3, DEAD/DIAD | Alkoxyphosphonium salt | This compound | organic-chemistry.orgnih.gov |

Regioselective Methoxylation Techniques

Regioselectivity is a critical consideration when multiple positions on the pyridine ring are available for reaction. For the synthesis of this compound, it is essential to ensure that methoxylation occurs specifically at the C-2 position.

As discussed in the context of SNAr reactions, the inherent electronic properties of the pyridine ring favor nucleophilic attack at the 2- and 4-positions. Therefore, starting with a 3-cyclopropyl-2-halopyridine provides a high degree of regioselectivity for methoxylation at the desired position.

In cases where a hydroxypyridine intermediate is used, the regioselectivity of alkylation can be controlled by the choice of reagents and reaction conditions. The tautomeric equilibrium between the hydroxypyridine and pyridone forms can influence the site of alkylation (O-alkylation vs. N-alkylation). Generally, O-alkylation is favored under conditions that promote the formation of the alkoxide, which is a better nucleophile at the oxygen atom.

Development of Novel Synthetic Pathways and Process Optimization

One area of development is in the catalytic cyclopropanation reactions, moving towards more efficient and selective catalysts that can operate under milder conditions. The use of biocatalysis, for example, offers the potential for highly stereoselective transformations in aqueous media. wpmucdn.comnih.gov

In terms of introducing the methoxy group, advancements in cross-coupling reactions could provide alternative routes. For example, palladium-catalyzed C-O bond formation could be a viable method for the methoxylation of a suitable pyridine precursor.

Process optimization also involves the careful selection of starting materials and the strategic sequencing of synthetic steps. For instance, it may be more efficient to introduce the methoxy group early in the synthesis and then perform the cyclopropanation, or vice versa. The stability of the intermediates and the compatibility of the functional groups with the reaction conditions for each step will determine the optimal synthetic route. The development of one-pot or tandem reactions that combine multiple transformations into a single operation can also significantly improve the efficiency of the synthesis. acs.orgresearchgate.net

Catalytic Approaches to this compound Synthesis

Catalytic cross-coupling reactions represent the most powerful and versatile methods for constructing carbon-carbon bonds between aromatic heterocycles and alkyl groups. For the synthesis of this compound, the Suzuki-Miyaura coupling reaction is a highly effective and widely employed catalytic approach. libretexts.orgorganic-chemistry.org This method involves the palladium-catalyzed reaction of a halo-pyridine with an organoboron reagent. jocpr.com

The general scheme for this synthesis involves the coupling of 3-halo-2-methoxypyridine (typically 3-bromo-2-methoxypyridine) with a cyclopropylboron species, such as cyclopropylboronic acid or its corresponding trifluoroborate salt. The reaction is facilitated by a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system. researchgate.net The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the active catalyst. libretexts.orgwikipedia.org

The choice of catalyst, ligand, and base is crucial for achieving high efficiency and yield. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, can achieve high turnover numbers and operate under mild conditions. organic-chemistry.org

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling This table presents potential catalytic systems for the synthesis of this compound based on analogous reactions reported in the literature.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 80-100 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80-110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water | 90 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 100 |

Direct C-H cyclopropylation is another emerging catalytic strategy. Although less developed than cross-coupling, methods involving palladium-catalyzed direct functionalization of heterocycle C-H bonds with cyclopropyl halides offer a more atom-economical alternative by avoiding the pre-functionalization of the pyridine ring. nih.gov

Mechanochemical Synthesis Techniques for Enhanced Efficiency

Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a powerful green chemistry tool. nih.gov This technique can significantly enhance reaction rates, reduce or eliminate the need for bulk solvents, and sometimes lead to different product selectivities compared to traditional solution-phase synthesis.

For the synthesis of this compound, a mechanochemical approach could be applied to the Suzuki-Miyaura coupling. In a typical setup, the solid reactants—3-bromo-2-methoxypyridine (B87399), cyclopropylboronic acid, the palladium catalyst, and a solid inorganic base like potassium carbonate—are loaded into a ball mill. The high-energy impact and friction generated during milling provide the activation energy for the reaction to proceed, often in a solvent-free or minimal-solvent (liquid-assisted grinding) environment. nih.govorganic-chemistry.org

The potential benefits of a mechanochemical approach include:

Increased Efficiency: Reduced reaction times and higher yields due to the efficient mixing and high energy input.

Sustainability: Elimination or significant reduction of volatile organic solvents, leading to a greener process.

Simplified Workup: The solid reaction mixture can often be purified directly by simple extraction, avoiding large volumes of solvent waste.

While specific mechanochemical syntheses of this compound are not extensively documented, the successful application of this technique to a wide range of other cross-coupling reactions and pyridine syntheses suggests its high potential for this transformation. nih.govorganic-chemistry.org

Reactivity and Mechanistic Investigations of 3 Cyclopropyl 2 Methoxypyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 3-cyclopropyl-2-methoxypyridine is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The presence of a strong electron-donating methoxy (B1213986) group at the C-2 position and a cyclopropyl (B3062369) group at the C-3 position introduces significant electronic and steric modifications, leading to nuanced reactivity patterns in substitution and reduction reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Methoxy-Substituted Pyridine

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems like pyridine, particularly when a good leaving group is present at an activated position. wikipedia.org For pyridine derivatives, nucleophilic attack is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. stackexchange.comechemi.comvaia.comyoutube.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comechemi.com

In this compound, the methoxy group is situated at the highly activated C-2 position. The methoxide (B1231860) ion is a viable leaving group, allowing for its displacement by a range of strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the C-2 carbon, forming a tetrahedral intermediate, followed by the expulsion of the methoxide to restore aromaticity.

Recent studies have demonstrated the feasibility of nucleophilic amination on methoxypyridines. ntu.edu.sg For instance, using a sodium hydride-lithium iodide composite, various primary and secondary amines can displace the methoxy group to furnish the corresponding 2-aminopyridine (B139424) derivatives. ntu.edu.sg This transformation is significant as aminopyridines are crucial cores in numerous pharmaceutical compounds.

The general scheme for the SNAr reaction on this compound can be summarized as follows:

| Nucleophile (Nu:⁻) | Potential Product |

| R₂N⁻ (Amide) | 2-(Dialkylamino)-3-cyclopropylpyridine |

| RS⁻ (Thiolate) | 3-Cyclopropyl-2-(alkylthio)pyridine |

| RO⁻ (Alkoxide) | 3-Cyclopropyl-2-alkoxypyridine |

| N₃⁻ (Azide) | 2-Azido-3-cyclopropylpyridine |

Electrophilic Aromatic Substitution (EAS) Patterns and Challenges at C-3 and C-4 Positions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com However, the reactivity and regioselectivity of EAS on this compound are dictated by the combined influence of the pyridine nitrogen, the activating methoxy group, and the cyclopropyl substituent.

The 2-methoxy group is a powerful activating group and directs electrophilic attack to the ortho (C-3) and para (C-5) positions. nih.govchegg.com The cyclopropyl group is also an ortho-, para-director, albeit weaker than the methoxy group, and would direct towards the C-2 and C-4 positions. The pyridine nitrogen deactivates the C-2, C-4, and C-6 positions. This leads to a complex substitution pattern.

Given that the C-3 position is already substituted, the primary site for electrophilic attack directed by the potent methoxy group is the C-5 position. The directing effect of the cyclopropyl group towards the C-4 position is counteracted by the deactivating effect of the pyridine nitrogen at this position. Therefore, electrophilic substitution is most likely to occur at the C-5 position. The challenge lies in overcoming the inherent deactivation of the pyridine ring to achieve efficient substitution.

| Substituent | Position | Electronic Effect | Directing Influence |

| Pyridine N | 1 | Electron-withdrawing | Deactivates C-2, C-4, C-6 |

| Methoxy (-OCH₃) | 2 | Strongly electron-donating | Ortho, Para (to C-3, C-5) |

| Cyclopropyl | 3 | Electron-donating | Ortho, Para (to C-2, C-4) |

Directed Ortho Metalation (DoM) and Halogen-Magnesium Exchange Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). The 2-methoxy group can function as a DMG, typically directing lithiation to the adjacent C-3 position. However, in this compound, this position is blocked. Alternative metalation sites would be directed by the pyridine nitrogen, potentially leading to functionalization at the C-6 position. acs.org

A more versatile approach for introducing substituents at specific positions involves a halogen-magnesium exchange reaction. researchgate.netclockss.org This strategy requires the synthesis of a halogenated precursor, such as 4-bromo- or 5-bromo-3-cyclopropyl-2-methoxypyridine. Treatment of such a compound with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) results in a rapid bromine-magnesium exchange, generating a pyridylmagnesium reagent. princeton.eduharvard.edu This organometallic intermediate can then be trapped with a wide variety of electrophiles to install new functional groups with high regioselectivity. The rate of exchange is influenced by the electronic density of the ring, with more electron-deficient systems reacting faster. clockss.org

| Strategy | Required Precursor | Intermediate | Potential Functionalization Site(s) |

| Directed Ortho Metalation (DoM) | This compound | Lithiated Pyridine | C-6 |

| Halogen-Magnesium Exchange | 4-Bromo-3-cyclopropyl-2-methoxypyridine | 4-Pyridylmagnesium Halide | C-4 |

| Halogen-Magnesium Exchange | 5-Bromo-3-cyclopropyl-2-methoxypyridine | 5-Pyridylmagnesium Halide | C-5 |

Reductive Transformations of the Pyridine Nucleus

The aromatic pyridine nucleus can be fully reduced to the corresponding saturated piperidine (B6355638) ring system. This transformation typically requires forcing conditions due to the aromatic stability of the pyridine ring. A common method involves catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure.

In the context of substituted methoxypyridines, a two-step protocol has been described for the conversion to the piperidine moiety. nih.gov This involves N-methylation of the pyridine nitrogen, followed by a global reduction. The initial N-methylation forms a pyridinium (B92312) salt, which activates the ring towards reduction. Subsequent treatment with a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, can then efficiently reduce the ring to the corresponding N-methylpiperidine derivative.

Transformations Involving the Cyclopropyl Group

The three-membered cyclopropyl ring is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. beilstein-journals.org

Cyclopropyl Ring-Opening Reactions and Rearrangements

The cyclopropyl group attached to the pyridine ring can undergo ring-opening reactions, typically promoted by acid or transition metals. beilstein-journals.orgacs.org Acid-catalyzed ring-opening of cyclopropylpyridines can lead to the formation of various propyl-substituted pyridines, with the specific outcome depending on the reaction conditions and the substitution pattern of the pyridine ring. acs.org The reaction likely proceeds through protonation of the cyclopropyl ring or the pyridine nitrogen, followed by cleavage of a C-C bond in the strained ring to form a carbocationic intermediate, which is then trapped by a nucleophile.

Transition metal-catalyzed reactions also provide a pathway for cyclopropyl ring-opening. For instance, gold-catalyzed reactions of related 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles lead to C-C bond cleavage and the formation of indolizine (B1195054) structures. rsc.org While the substrate is different, this highlights the potential for metal-mediated rearrangements of the cyclopropyl group in this class of compounds.

| Conditions | Proposed Intermediate | Potential Product Type |

| Strong Acid (e.g., HBr) | Carbocation | Propenylpyridine or Halopropylpyridine |

| Catalytic Hydrogenation (H₂/Catalyst) | - | n-Propylpyridine |

| Transition Metal Catalyst (e.g., Au, Cu) | Organometallic Intermediate | Rearranged heterocyclic systems |

Functionalization and Derivatization of the Cyclopropane (B1198618) Ring

The cyclopropane ring, a three-membered carbocycle, possesses unique structural and bonding characteristics that make it susceptible to various chemical transformations. Its inherent ring strain and the hybrid orbitals of its carbon-carbon bonds allow it to undergo reactions not typically observed in larger ring systems.

The functionalization of cyclopropanes can be challenging, often requiring harsh reaction conditions. However, the presence of the adjacent pyridine ring in this compound can influence the reactivity of the cyclopropyl group. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of cyclopropanes. These reactions can proceed through either nucleophilic organometallic reagents or electrophilic cyclopropyl halides. researchgate.net For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes. researchgate.net

Furthermore, the development of novel methods, such as those involving heteroatom-stabilized cyclopropyl organobismuth nucleophiles, allows for palladium-catalyzed cross-coupling at lower catalyst loadings and near-ambient temperatures without the need for basic additives. digitellinc.com This methodology is compatible with a variety of solvents, including water, and tolerates diverse functional groups. digitellinc.com

In the context of N-heterocycles, palladium(0)-catalyzed aza-Heck-type cyclizations can lead to the formation of cyclopropane-fused systems through the generation of alkyl–Pd(II) intermediates that subsequently undergo C(sp³)–H palladation. nih.gov The site selectivity of this cyclopropanation can be controlled to provide access to a range of ring-fused or spiro-fused structures. nih.gov

Below is a table summarizing various approaches to cyclopropane functionalization:

| Reaction Type | Catalyst/Reagent | Key Features |

| Negishi Cross-Coupling | Palladium catalyst | Couples cyclopropylzinc halides with aryl halides. researchgate.net |

| Organobismuth Coupling | Palladium catalyst | Utilizes heteroatom-stabilized cyclopropyl organobismuth nucleophiles. digitellinc.com |

| Aza-Heck Cascade | Palladium(0) catalyst | Forms cyclopropane-fused N-heterocycles. nih.gov |

Radical Reactions Involving the Cyclopropyl Moiety

The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the but-3-enyl radical. psu.edu This characteristic has been widely used as a mechanistic probe in chemical and enzymatic reactions. psu.edu The rate of this ring-opening is significantly faster than that of the corresponding anion. psu.edu

In the context of this compound, the generation of a radical adjacent to the cyclopropane ring could initiate a ring-opening cascade. The regioselectivity of this ring-opening is influenced by the substituents on the cyclopropane ring, with the cleavage generally occurring to produce the more stable radical. psu.edu

Photochemical methods have also been employed to initiate radical reactions involving cyclopropylamines. For example, a formal [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl compounds can be achieved without the need for photocatalysts or additives, proceeding through a Single Electron Transfer (SET) mechanism. chemrxiv.org Similarly, photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been reported, which proceed via a ring-opened distonic radical anion intermediate. nih.gov

Samarium(II) iodide (SmI₂) has been shown to catalyze intermolecular coupling reactions of cyclopropyl ketones. nih.gov Computational studies have revealed that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and cyclopropyl fragmentation due to the conjugation effect of the aryl ring. nih.gov This catalytic system can also be applied to alkyl cyclopropyl ketones, expanding the scope to sp³-rich architectures. nih.gov

Functional Group Interconversions on the Pyridine and Substituent Groups

The pyridine ring and its substituents in this compound are amenable to a variety of functional group interconversions, which are crucial for the synthesis of diverse derivatives.

Transition-Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Negishi)

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a widely used method for creating C(sp²)-C(sp) bonds. libretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwikipedia.org While traditional conditions often require an anhydrous and anaerobic environment, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org The scope of the Sonogashira coupling has been extended to include cyclopropyl iodides, enabling the synthesis of functionalized alkynyl cyclopropanes. nih.gov

The Negishi coupling provides a versatile method for forming carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. wikipedia.org This reaction is generally catalyzed by palladium(0) or nickel complexes and is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The Negishi coupling has been successfully applied to the synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines. organic-chemistry.org A general and user-friendly protocol for the Negishi cross-coupling of cyclopropylzinc bromide with functionalized aryl halides has been developed, offering high yields and fast reaction rates. researchgate.net

The following table provides a comparative overview of these two coupling reactions:

| Coupling Reaction | Catalyst System | Coupling Partners | Key Advantages |

| Sonogashira | Palladium/Copper | Terminal alkyne + Aryl/Vinyl halide | Mild reaction conditions, useful for C(sp²)-C(sp) bond formation. libretexts.orgwikipedia.org |

| Negishi | Palladium or Nickel | Organozinc compound + Organic halide/triflate | High functional group tolerance, couples sp³, sp², and sp carbons. wikipedia.org |

Oxidation and Reduction Chemistry of Pyridine and Substituents

The pyridine ring in this compound can undergo both oxidation and reduction reactions, although specific studies on this compound are not extensively detailed in the provided context. Generally, pyridine N-oxides can be formed by oxidation, which can then be used for further functionalization. Reduction of the pyridine ring typically requires strong reducing agents and can lead to piperidine derivatives.

The methoxy group is generally stable to many oxidizing and reducing conditions. However, under harsh acidic conditions, it can be cleaved to the corresponding pyridone. The cyclopropyl group is relatively resistant to oxidation and reduction under standard conditions but can be susceptible to cleavage under certain catalytic or radical conditions as discussed previously.

Regioselectivity and Chemoselectivity Studies of Transformations

Regioselectivity and chemoselectivity are critical considerations in the chemical transformations of a multifunctional molecule like this compound.

In transition-metal-catalyzed cross-coupling reactions, the site of reaction is determined by the position of the leaving group (e.g., a halide) on the pyridine ring. For instance, if a halogen is present at a specific position on the pyridine ring of a 3-cyclopropyl-2-methoxy-substituted pyridine, coupling reactions will selectively occur at that position.

In the case of radical reactions involving the cyclopropane ring, the regioselectivity of ring-opening is governed by the stability of the resulting radical intermediate. psu.edu For substituted cyclopropylmethyl radicals, cleavage occurs to form the most stable radical. psu.edu

Chemoselectivity is also a key factor. For example, in a molecule containing both a pyridine ring and a cyclopropyl group, it is often possible to selectively react at one site while leaving the other untouched. The choice of reagents and reaction conditions is paramount in achieving such selectivity. For instance, the Negishi coupling has been shown to be compatible with a variety of functional groups, including esters, amides, and nitriles, highlighting its high chemoselectivity. nih.gov Similarly, palladium-catalyzed couplings of secondary alkylzinc reagents with heteroaryl halides have been developed with high selectivity, minimizing undesired side reactions like β-hydride elimination. acs.org

Derivatization and Structural Analogue Synthesis from 3 Cyclopropyl 2 Methoxypyridine

Synthesis of Pyridine (B92270) Analogues with Modified Alkoxy Substituents

Modification of the 2-alkoxy group on the pyridine ring is a fundamental strategy to modulate the properties of the molecule. The methoxy (B1213986) group can be readily converted to other functional groups, or different alkoxy groups can be introduced from suitable precursors.

A primary transformation is the demethylation of the 2-methoxy group to yield the corresponding 2-hydroxypyridine (B17775) derivative. This conversion is significant as it introduces a hydrogen bond donor and a potential site for further functionalization. In related systems, the synthesis of 3-hydroxypyridine (B118123) analogues has been shown to be critical for biological activity, where the hydroxyl group can restore or enhance potency compared to the parent methoxy compound. For instance, in a series of γ-secretase modulators, a 3-methoxypyridine (B1141550) compound demonstrated a nearly 3-fold improvement in activity, while the corresponding 3-hydroxypyridine analogue also showed a recovery of potency. beilstein-journals.org

The synthesis of analogues with varied alkoxy chains (e.g., ethoxy, propoxy) can be achieved by starting with 3-cyclopropyl-2-halopyridine and performing a nucleophilic aromatic substitution with the desired sodium alkoxide. General synthetic protocols for 2,3-disubstituted pyridines often involve the chemoselective metallation of a 2-chloropyridine, followed by substitution, which allows for the introduction of various alkoxy groups. researchgate.net

Another approach involves the condensation of propanedinitrile with appropriate enones in an alcohol-alkoxide system (e.g., methanol-sodium methoxide), which provides a one-step route to 2-methoxypyridine-3-carbonitriles. url.edu By changing the alcohol solvent, it is conceivable to introduce different alkoxy substituents directly during the cyclization step.

Table 1: Comparison of Activity in Methoxy- and Hydroxypyridine Analogues

| Compound | Substituent at C3 | Relative Activity (IC50) |

|---|---|---|

| Parent Compound | 3-Fluorophenyl | Baseline |

| Analogue 22d | 3-Methoxypyridine | ~3x improvement (60 nM) |

| Analogue 23 | 3-Hydroxypyridine | Modest recovery of potency |

Data derived from a study on γ-secretase modulators. beilstein-journals.org

Exploration of Different Alicyclic or Heterocyclic Rings in Place of Cyclopropyl (B3062369)

Replacing the cyclopropyl group at the 3-position with other cyclic moieties, such as different alicyclic, aromatic, or heterocyclic rings, is a key strategy for exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. libretexts.org

The general approach involves the synthesis of a 3-halo-2-methoxypyridine intermediate, typically 3-bromo-2-methoxypyridine (B87399). This intermediate can then be coupled with a wide variety of commercially available or synthetically prepared boronic acids or boronic esters under palladium catalysis. libretexts.orgillinois.edu This method allows for the systematic introduction of diverse cyclic systems at the C3-position.

For example, coupling 3-bromo-2-methoxypyridine with arylboronic acids (e.g., phenylboronic acid, methoxyphenylboronic acid) would yield 3-aryl-2-methoxypyridine analogues. beilstein-journals.org Similarly, using heteroarylboronic acids (e.g., furan-3-boronic acid, thiophene-3-boronic acid) facilitates the synthesis of 3-heterocyclyl-2-methoxypyridine derivatives. nih.govmdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling Partners for Synthesizing Analogues

| Boronic Acid/Ester | Resulting C3-Substituent | Ring Type |

|---|---|---|

| Phenylboronic acid | Phenyl | Aryl |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Aryl |

| Cyclohexylboronic acid | Cyclohexyl | Alicyclic |

| Thiophene-2-boronic acid | Thiophen-2-yl | Heterocyclic |

| Furan-3-boronic acid | Furan-3-yl | Heterocyclic |

| Pyridine-3-boronic acid | Pyridin-3-yl | Heterocyclic |

This table represents a general synthetic strategy based on established Suzuki-Miyaura coupling reactions. beilstein-journals.orglibretexts.orgillinois.edunih.govmdpi.com

Elaboration of Side Chains and Further Functionalization of the Cyclopropyl Group

The cyclopropyl group itself is not merely a passive scaffold; its unique electronic properties and inherent ring strain allow for specific chemical transformations. Functionalization of the cyclopropyl ring or its use as a reactive handle can lead to novel derivatives with elaborated side chains.

One potential pathway for functionalization is through cyclopropane (B1198618) ring-opening reactions. Under certain conditions, such as treatment with strong acids like pyridine hydrochloride, the strained three-membered ring can open to form a linear, functionalized side chain. acs.org For example, a 1-carbonyl-substituted cyclopropane can undergo ring opening to yield a γ-substituted ketone. This provides a route to convert the compact cyclopropyl group into a longer, more flexible, and functionalized alkyl chain.

Furthermore, computational and experimental studies on cyclopropyl ketones show that the reactivity of the system is highly dependent on its substitution. acs.org This suggests that reactions can be directed to the cyclopropyl ring. For instance, the presence of substituents on the cyclopropyl ring itself, such as gem-dialkyl groups, can significantly alter reactivity. acs.org In a different context, the rearrangement of cyclopropylimines, catalyzed by Lewis acids, demonstrates that the cyclopropane ring can be selectively activated to participate in skeletal rearrangements, yielding unsaturated imines. acs.org

While direct C-H functionalization of the pyridine ring is a well-explored area, nih.govrsc.org selective functionalization of the cyclopropyl C-H bonds presents a greater challenge but offers a direct route to installing new functional groups (e.g., hydroxyl, amino, or alkyl groups) onto the ring itself, thereby creating more complex and sterically demanding analogues.

Synthesis of Polycyclic Systems Incorporating the 3-Cyclopropyl-2-methoxypyridine Core

The this compound scaffold can be used as a building block for the construction of larger, fused polycyclic systems. Such structures are of interest in drug discovery and materials science due to their rigid, well-defined three-dimensional shapes.

A common strategy involves introducing a reactive functional group onto the pyridine ring, typically at the C4 position, which can then participate in an intramolecular cyclization reaction. For example, a suitable ortho-disubstituted pyridine intermediate can be cyclized to form fused heterocycles like naphthyridines or aza-analogues of xanthones and acridones. researchgate.net

A concrete example of this approach is seen in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. A three-component Castagnoli-Cushman reaction using a homophthalic anhydride, an aldehyde (like cyclopropane carboxaldehyde), and ammonium (B1175870) acetate (B1210297) can produce a 3-cyclopropyl-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamide. nih.gov This demonstrates how the cyclopropyl-substituted motif can be incorporated into a more complex, fused bicyclic system.

Another powerful method for creating polycyclic structures is through multicomponent reactions. For instance, an iodine-catalyzed three-component reaction of an aromatic aldehyde, a 2-aminopyridine (B139424) derivative, and an isocyanide can efficiently generate fused imidazo[1,2-a]pyridine (B132010) scaffolds. rsc.org By analogy, a suitably functionalized 2-amino-3-cyclopropylpyridine could serve as the pyridine component in such a reaction to build a cyclopropyl-substituted imidazo[1,2-a]pyridine core.

Structure-Reactivity Relationships and Design Principles in Derivatized Compounds

The design and synthesis of analogues based on this compound are guided by established structure-reactivity and structure-property relationships. The cyclopropyl group is often incorporated into molecules for specific strategic reasons. It acts as a "rigid" linker and a bioisostere for moieties like vinyl or isopropyl groups. acs.org Its conformational rigidity can help position other pharmacophoric groups favorably within a biological target's binding pocket, potentially leading to an entropically favorable binding event. rsc.org

Key design principles involving the cyclopropyl group include:

Metabolic Stability : The C-H bonds on a cyclopropyl ring are generally stronger than those in aliphatic chains, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. acs.org

Lipophilicity Modulation : A cyclopropyl group (clogP ~1.2) is less lipophilic than an isopropyl (clogP ~1.5) or a phenyl group (clogP ~2.0), making it a useful tool for fine-tuning the solubility and permeability of a drug candidate. rsc.org

Conformational Constraint : The rigid nature of the ring can lock a molecule into a specific conformation, which is invaluable for studying structure-activity relationships and improving target selectivity. rsc.org

Structure-reactivity studies on derivatized compounds provide crucial insights. For example, in a series of cytotoxic 2-methoxypyridine-3-carbonitriles, the nature of the aryl substituent at the 4-position was systematically varied. libretexts.org The results showed a clear SAR, where electron-withdrawing groups (e.g., nitro) and certain halogens (e.g., bromo) on the aryl ring led to enhanced antiproliferative effects. libretexts.org Similarly, computational studies on the reactivity of cyclopropyl ketones have revealed that conjugation between an adjacent aromatic ring and the radical center formed during a reaction can enhance reactivity, demonstrating a clear electronic relationship between structure and reaction kinetics. acs.org

Table 3: Structure-Activity Relationship (SAR) of 4-Aryl-2-methoxypyridine-3-carbonitrile Derivatives

| Compound | C4-Aryl Substituent | Cytotoxicity (IC50 against HepG2) |

|---|---|---|

| 5a | Phenyl | > 10 µM |

| 5c | 4-Chlorophenyl | 5.3 µM |

| 5d | 4-Bromophenyl | 1.8 µM |

| 5g | 3-Nitrophenyl | 1.2 µM |

| 5h | 4-Nitrophenyl | 1.1 µM |

Data derived from a study on the cytotoxicity of pyridine-3-carbonitrile (B1148548) derivatives. libretexts.org

These principles and empirical findings guide the rational design of new analogues, allowing chemists to predict how specific structural modifications to the this compound core will likely affect the chemical reactivity and biological properties of the resulting compounds.

Spectroscopic and Analytical Methods for Structural Elucidation of 3 Cyclopropyl 2 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 3-cyclopropyl-2-methoxypyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms, as well as their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy of this compound would reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between δ 6.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their positions relative to the cyclopropyl (B3062369) and methoxy (B1213986) substituents. The methoxy group protons would exhibit a characteristic singlet at approximately δ 3.9 ppm. The protons of the cyclopropyl group would be observed in the upfield region, generally between δ 0.5 and 2.0 ppm, with complex splitting patterns due to geminal and vicinal couplings.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information by detecting the different carbon environments within the molecule. The carbon atom attached to the electronegative oxygen of the methoxy group (C-2) is expected to have a significant downfield chemical shift, often appearing around 160 ppm. libretexts.org The other pyridine ring carbons would resonate in the aromatic region (δ 110-150 ppm). The carbon atoms of the cyclopropyl ring would appear at much higher field strengths, typically in the range of δ 5-15 ppm.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring Protons | 6.5 - 8.5 | 110 - 150 |

| Methoxy Protons | ~3.9 | - |

| Methoxy Carbon | - | ~160 |

| Cyclopropyl Protons | 0.5 - 2.0 | - |

| Cyclopropyl Carbons | - | 5 - 15 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the pyridine ring and within the cyclopropyl group, helping to trace the spin systems. westmont.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon resonances based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is crucial for establishing long-range connectivity between protons and carbons separated by two or three bonds. For instance, an HMBC spectrum would show correlations between the methoxy protons and the C-2 carbon of the pyridine ring, and between the cyclopropyl protons and the C-3 carbon of the pyridine ring, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons. For this compound, NOESY can show correlations between the methoxy protons and the proton at the C-6 position of the pyridine ring, as well as between the cyclopropyl protons and the proton at the C-4 position, further confirming the structure and providing insights into the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₉H₁₁NO) with a high degree of confidence, as the measured mass can be distinguished from other potential formulas with the same nominal mass. For instance, the exact mass of the [M+H]⁺ ion can be calculated and compared to the experimentally determined value.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃), the cyclopropyl group (•C₃H₅), or cleavage of the pyridine ring. The analysis of these fragmentation patterns can help to confirm the presence and location of the substituents on the pyridine core.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations.

Key expected IR absorption bands include:

C-H stretching vibrations for the aromatic pyridine ring and the aliphatic cyclopropyl and methoxy groups, typically appearing in the range of 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring, which would be observed in the 1400-1600 cm⁻¹ region.

C-O stretching vibration of the methoxy group, which would give a strong absorption band around 1020-1250 cm⁻¹.

C-H bending vibrations for the cyclopropyl group, which would also contribute to the fingerprint region of the spectrum.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 |

| Methoxy C-O Stretch | 1020 - 1250 |

The unique combination of these absorption bands provides a "fingerprint" for the molecule, allowing for its identification and confirmation of the presence of the key functional groups.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular structure and revealing details about intermolecular interactions that govern the crystal packing.

In a hypothetical X-ray diffraction experiment on a suitable crystal of a this compound derivative, the following crystallographic data would be typically determined and reported. The table below presents representative data for a related 2-methoxypyridine (B126380) derivative to illustrate the nature of the information obtained. nist.gov

Table 1: Representative Crystal Data and Structure Refinement for a 2-Methoxypyridine Derivative (Note: This data is for a representative compound and not this compound itself)

| Parameter | Value |

| Empirical formula | C₁₆H₁₆N₂OS |

| Formula weight | 284.38 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(2) Å, α = 90° |

| b = 15.456(3) Å, β = 101.34(3)° | |

| c = 9.876(2) Å, γ = 90° | |

| Volume | 1512.3(5) ų |

| Z | 4 |

| Density (calculated) | 1.249 Mg/m³ |

| Absorption coefficient | 0.218 mm⁻¹ |

| F(000) | 600 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.35 to 27.50° |

| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1189 |

| R indices (all data) | R1 = 0.0678, wR2 = 0.1345 |

The data in such a table provides a comprehensive picture of the crystal lattice and the quality of the structural model. From these parameters, a detailed molecular structure can be visualized, confirming the connectivity of the cyclopropyl and methoxy groups to the pyridine ring and their spatial orientation.

Chiral Analysis Techniques for Enantiomeric Purity Assessment (if applicable for chiral derivatives)

When a derivative of this compound possesses a stereogenic center, leading to the existence of enantiomers, the assessment of its enantiomeric purity becomes crucial, particularly in the context of pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. mdpi.commdpi.com Chiral analysis techniques are employed to separate and quantify the individual enantiomers in a mixture.

The synthesis of chiral, enantioenriched cyclopropane-containing molecules is an active area of research. nih.govnih.gov Similarly, methods for the preparation of enantiomerically pure pyridine derivatives are well-established. rsc.org The determination of enantiomeric excess (ee) for such chiral derivatives of this compound would likely involve chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification.

For example, in the enantioselective synthesis of a chiral cyclopropyl derivative, the enantiomeric excess of the product would be determined by chiral HPLC analysis. The conditions for such an analysis would be carefully optimized, including the choice of the chiral column, the mobile phase composition, and the detector settings.

Table 2: Representative Chiral HPLC Analysis Data for a Chiral Cyclopropyl Derivative (Note: This data is for a representative compound and not a derivative of this compound itself)

| Parameter | Value |

| HPLC Instrument | Agilent 1260 Infinity |

| Chiral Column | Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Enantiomeric Excess (ee) | 95% |

The data presented in the table would be obtained from the chromatogram, where the two enantiomers appear as distinct peaks. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. Other techniques that could be employed for chiral analysis include capillary electrophoresis with a chiral selector. nih.gov The choice of method depends on the specific properties of the chiral derivative being analyzed.

Computational and Theoretical Investigations of 3 Cyclopropyl 2 Methoxypyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No specific DFT studies on 3-Cyclopropyl-2-methoxypyridine were found in the reviewed literature. Such studies would typically involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to calculate optimized molecular geometry (bond lengths, bond angles, and dihedral angles), electronic properties (such as Mulliken charges and dipole moment), and thermodynamic parameters.

Similarly, no publications detailing the use of ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) methods, for the characterization of the electronic structure of this compound were identified. These methods, while computationally more intensive than DFT, can provide highly accurate electronic structure information.

Conformational Analysis and Exploration of Potential Energy Surfaces

A conformational analysis of this compound, which would involve scanning the potential energy surface by rotating the cyclopropyl (B3062369) and methoxy (B1213986) groups, has not been reported. This type of study is crucial for identifying the most stable conformers and understanding the flexibility of the molecule.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data (e.g., NMR, IR)

While computational methods are frequently used to predict NMR and IR spectra to aid in the structural elucidation of novel compounds, no such predictions for this compound have been published. This would involve calculating NMR chemical shifts and coupling constants, as well as vibrational frequencies and their intensities, and comparing them with experimental data.

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling has not been a subject of published research. This would entail mapping the reaction pathways, locating transition states, and calculating activation energies for potential reactions.

No information is available regarding the characterization of transition states or the calculation of activation energies for reactions involving this compound.

Reaction Pathway Energetics and Selectivity Predictions

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, predicting the energetics of reaction pathways, and understanding the origins of selectivity (chemo-, regio-, and stereoselectivity). For a molecule like this compound, these methods can provide invaluable insights into its chemical behavior.

General Principles:

Theoretical investigations of reaction pathways for substituted pyridines often focus on several key reaction types:

Electrophilic Aromatic Substitution: The pyridine (B92270) ring is generally electron-deficient, making electrophilic substitution challenging but possible, typically at the 3- and 5-positions. nih.gov Computational models can predict the most likely sites of substitution by calculating the energies of the intermediate sigma complexes.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, especially at the 2-, 4-, and 6-positions. nih.gov The presence of the methoxy group at the 2-position and the cyclopropyl group at the 3-position would significantly influence the regioselectivity of such reactions.

Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring can be functionalized via various cross-coupling reactions. Computational studies can model the catalytic cycles of these reactions, including oxidative addition, transmetalation, and reductive elimination steps, to understand catalyst efficiency and predict product formation.

Reactions involving the Cyclopropyl Group: The strained cyclopropyl ring can participate in unique chemical transformations. Theoretical calculations can explore the energetics of ring-opening reactions under various conditions, which is a common pathway for cyclopropyl-containing compounds. acs.org

Illustrative Data for Substituted Pyridines:

To illustrate how computational chemistry is applied, the following table presents hypothetical relative energies for the formation of intermediates in an electrophilic substitution reaction on a model substituted pyridine. Such data helps in predicting the most favorable reaction pathway.

| Intermediate Species | Relative Energy (kcal/mol) | Predicted Selectivity |

| Attack at C-4 | +5.2 | Minor Product |

| Attack at C-5 | 0.0 | Major Product |

| Attack at C-6 | +3.8 | Minor Product |